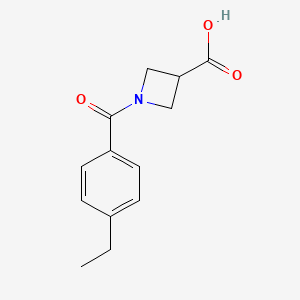

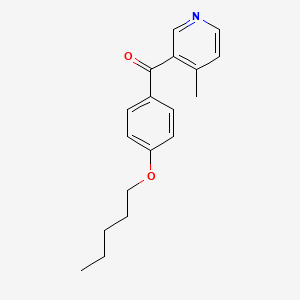

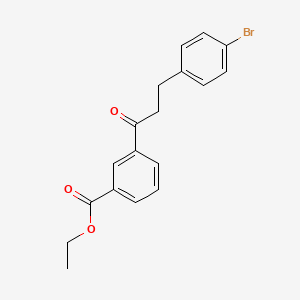

1-(4-乙基苯甲酰)氮杂环丁烷-3-羧酸

描述

科学研究应用

Foldameric Research

Azetidine derivatives, including 1-(4-Ethylbenzoyl)azetidine-3-carboxylic acid , have potential applications in foldameric research. Foldamers are sequence-specific oligomers parallel to peptides, proteins, and nucleic acids that fold into well-defined three-dimensional structures. The strained structure of azetidine-3-carboxylic acid derivatives makes them suitable for studying protein folding and designing novel foldamers .

Biological Applications

These compounds have shown potential in biological applications due to their structural similarity to proline, an amino acid that plays a crucial role in protein folding and stability. They can be used to investigate biological processes and may serve as building blocks for developing new therapeutic agents .

Material Templating

Azetidine derivatives are used in material templating due to their unique structural properties. They can serve as templates for creating polymers with specific characteristics, which have applications in various fields including nanotechnology and materials science .

Non-viral Gene Transfection

The derivatives of azetidine-3-carboxylic acid can be utilized in non-viral gene transfection methods. Their ability to form stable polymers makes them suitable carriers for gene delivery systems, offering a safer alternative to viral vectors .

Antibacterial and Antimicrobial Coatings

Polymers derived from azetidine compounds can be applied as antibacterial and antimicrobial coatings. These coatings are valuable in medical devices and implants, reducing the risk of infections .

CO2 Adsorption

Due to their porous nature when polymerized, azetidine derivatives can be used for CO2 adsorption. This application is particularly relevant in the context of climate change and the need for technologies that can capture greenhouse gases effectively .

Chelation Applications

Azetidine-containing polymers have chelation properties, allowing them to bind with metal ions. This makes them useful in environmental remediation and the treatment of heavy metal poisoning .

Synthesis and Reactivity Research

Recent advances have shown that 1-(4-Ethylbenzoyl)azetidine-3-carboxylic acid can be involved in new cycloaddition reactions, practical C(sp3)–H functionalization, and facile opening with carbon nucleophiles. These properties are valuable for synthetic chemistry research and developing new chemical reactions .

安全和危害

The safety data sheet for a related compound, 1-Boc-azetidine-3-carboxylic acid, suggests that it should not be used for food, drug, pesticide or biocidal product use . In case of contact, rinse immediately with plenty of water and get medical attention . It is recommended to ensure adequate ventilation and avoid dust formation .

未来方向

属性

IUPAC Name |

1-(4-ethylbenzoyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-2-9-3-5-10(6-4-9)12(15)14-7-11(8-14)13(16)17/h3-6,11H,2,7-8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOUOQWKAXXJRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)N2CC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Ethylbenzoyl)azetidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B1531201.png)

![(7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride](/img/structure/B1531202.png)

![2-[1-(4-Fluorobenzyl)-2-piperazinyl]ethanol dihydrochloride](/img/structure/B1531219.png)

![2-[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B1531222.png)